(2-Methyloxolan-2-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyloxolan-2-yl)methanol can be synthesized through various methods. One common method involves the reduction of (2-methyloxolan-2-yl)methanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (2-methyloxolan-2-yl)methanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2-methyloxolan-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: It can be further reduced to (2-methyloxolan-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (2-methyloxolan-2-yl)methyl chloride
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (2-Methyloxolan-2-yl)methanal
Reduction: (2-Methyloxolan-2-yl)methane
Substitution: (2-Methyloxolan-2-yl)methyl chloride
Scientific Research Applications
(2-Methyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methyloxolan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it can interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2-Methyloxolan-2-yl)methanal: An aldehyde derivative of (2-Methyloxolan-2-yl)methanol.
(2-Methyloxolan-2-yl)methane: A fully reduced form of this compound.
(2-Methyloxolan-2-yl)methyl chloride: A chlorinated derivative of this compound
Uniqueness
This compound is unique due to its oxolane ring structure with both a methyl and a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions further enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
(2-methyloxolan-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICKCMBBYBITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-61-8 |
Source
|
Record name | (2-methyloxolan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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